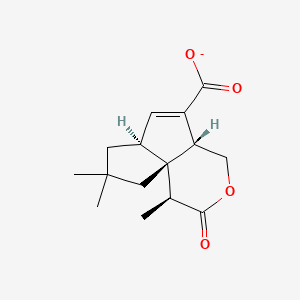
pentalenolactone D(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentalenolactone D(1-) is a monocarboxylic acid anion that is the conjugate base of pentalenolactone D, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a pentalenolactone D.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Pentalenolactone D(1-) has demonstrated substantial antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of various microorganisms, confirming its potential as an antibiotic agent.
- Case Study : In research conducted by Kato et al. (2021), two analogs of pentalenolactone were isolated, showing moderate antibacterial activities. The study validated the biosynthetic potential of Actinobacteria in producing terpenoids, highlighting the relevance of pentalenolactone D(1-) in natural drug discovery .
Antiviral Activity
Pentalenolactone D(1-) has been identified as an effective antiviral agent, particularly against DNA viruses such as herpes simplex virus types 1 and 2. The compound inhibits viral replication, suggesting its potential for therapeutic applications in virology.
- Research Findings : A study indicated that pentalenolactone irreversibly inactivates glyceraldehyde-3-phosphate dehydrogenase, a glycolytic enzyme targeted by the compound, leading to its antiviral effects . This mechanism underlines its potential utility in developing antiviral treatments.
Biological Mechanisms
The compound acts through specific biochemical pathways that involve the inhibition of key enzymes and cellular processes. For instance, it has been shown to inhibit vascular smooth muscle cell proliferation, which may have implications for cardiovascular health.
- Mechanism Insight : Pentalenolactone D(1-) selectively inhibits glycolytic enzymes, disrupting metabolic processes in target cells. This property is particularly relevant in cancer research where metabolic reprogramming is a hallmark of tumor cells .
Biosynthesis and Genetic Engineering
Understanding the biosynthetic pathway of pentalenolactone D(1-) has opened avenues for genetic engineering to enhance its production. Molecular cloning techniques have been employed to identify and characterize genes involved in its biosynthesis.
- Genetic Studies : Research has successfully cloned and expressed genes from Streptomyces avermitilis, elucidating the enzymatic steps leading to pentalenolactone production . This knowledge facilitates biotechnological applications where engineered strains could produce higher yields of this valuable compound.
Agricultural Applications
Given its antimicrobial properties, pentalenolactone D(1-) is also being explored for agricultural uses as a natural pesticide or fungicide. Its ability to combat plant pathogens could make it an environmentally friendly alternative to synthetic chemicals.
- Agricultural Research : The potential use of pentalenolactone derivatives in crop protection strategies has been suggested based on their biological activity against plant pathogens . Further studies are needed to evaluate their efficacy and safety in agricultural settings.
Summary Table: Applications of Pentalenolactone D(1-)
Eigenschaften
Molekularformel |
C15H19O4- |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylate |
InChI |
InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/p-1/t8-,9-,11+,15-/m1/s1 |
InChI-Schlüssel |
MRLXXQBBRNRWDA-LIEMUPCESA-M |
Isomerische SMILES |
C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)[O-])(C)C |
Kanonische SMILES |
CC1C(=O)OCC2C13CC(CC3C=C2C(=O)[O-])(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















